Deoxycorticosterone

Beschreibung

Fundamental Biological Significance Desoxycortone plays a crucial role in the regulation of electrolyte and water balance in the body.cymitquimica.comIt possesses mineralocorticoid activity, primarily by promoting sodium retention and potassium excretion in the kidneys, although it is less potent than aldosterone (B195564).cymitquimica.comwikipedia.orghmdb.caDOC stimulates the collecting tubules in the kidney to excrete potassium and is involved in sodium retention, albeit less rigorously than aldosterone.hmdb.cawikidoc.orgIt is a precursor molecule in the biosynthesis of aldosterone, being produced from progesterone (B1679170) by 21β-hydroxylase and subsequently converted to corticosterone (B1669441) by 11β-hydroxylase.wikipedia.orghmdb.caCorticosterone is then converted to aldosterone by aldosterone synthase.hmdb.caMost DOC is secreted by the zona fasciculata of the adrenal cortex, with a smaller amount from the zona glomerulosa.wikipedia.orgwikidoc.orgResearch indicates that DOC has potent mineralocorticoid activity but is largely devoid of glucocorticoid activity.wikipedia.orgSome studies suggest it may possess weak progestogenic activity, potentially due to in vivo conversion to progesterone.wikipedia.org

Data Table: Properties of Desoxycortone

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₃ | cymitquimica.comwikipedia.orgfda.govuni.lu |

| Molecular Weight | 330.46 g/mol (or 330.5 g/mol ) | wikipedia.orgnih.govfda.govuni.lu |

| PubChem CID | 6166 | wikipedia.orgnih.govuni.lufishersci.be |

| CAS Number | 64-85-7 | cymitquimica.comwikipedia.orgmsu.ru |

| Classification | Mineralocorticoid, 21-hydroxysteroid | cymitquimica.comwikipedia.orghmdb.canih.gov |

| Biological Role | Electrolyte and water balance regulation, Aldosterone precursor | cymitquimica.comwikipedia.orghmdb.ca |

Detailed Research Findings:

Research has explored the biological transformation of progesterone into 21-hydroxyprogesterone (Desoxycortone) using microbial strains like Aspergillus niger. msu.ru Studies have shown that the process is influenced by cultivation conditions such as medium composition, pH, metal ions, and temperature. msu.ru For instance, intense accumulation of 21-hydroxyprogesterone was observed in minimal synthetic medium at 28°C when using A. niger N402, while increasing the temperature to 37°C inhibited hydroxylase activity. msu.ru

Further research on Desoxycortone pivalate (B1233124) (DOCP), a synthetic analog, in veterinary medicine highlights its effectiveness in managing mineralocorticoid deficiency. researchgate.nettandfonline.com Clinical trials in dogs with hypoadrenocorticism have demonstrated that DOCP administration can lead to the normalization of serum sodium, potassium, and blood urea (B33335) nitrogen concentrations. tandfonline.comtodaysveterinarypractice.com Studies have also investigated different dosing protocols and intervals to optimize treatment outcomes and manage costs. researchgate.nettandfonline.comtodaysveterinarypractice.com While manufacturer guidelines recommend a starting dose of 2.2 mg/kg every 25 days, research suggests that lower doses and longer intervals may be effective in many patients. researchgate.nettandfonline.comtodaysveterinarypractice.com

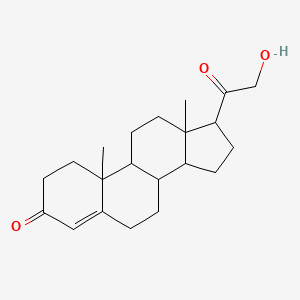

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRJSPZRDMNHY-YFWFAHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045254 | |

| Record name | 21-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0595 mg/mL at 37 °C | |

| Record name | Deoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64-85-7 | |

| Record name | Deoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycortone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxycortone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 21-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxycortone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYCORTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40GP35YQ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | Deoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Desoxycortone Action

Mineralocorticoid Receptor Binding and Activation

The primary mechanism of action for desoxycortone involves its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily. The MR is structurally homologous to other steroid hormone receptors, including the glucocorticoid receptor. mdpi.com Desoxycortone acts as an agonist for the MR. nih.govdrugbank.comwikipedia.orghelsinki.fi

Steroid-Receptor Complex Formation and Translocation

Upon entering target cells, desoxycortone binds to the mineralocorticoid receptor, which is typically found in the cytoplasm associated with a multiprotein complex including heat shock proteins like HSP70 and HSP90. nih.gov This association maintains the unbound receptor in a conformation that allows ligand binding but is otherwise inactive. nih.gov The binding of desoxycortone to the MR induces a conformational change in the receptor protein. This conformational change facilitates the dissociation of the receptor from the heat shock proteins. nih.gov The desoxycortone-MR complex then undergoes translocation into the nucleus. nih.govdrugbank.comnih.gov

Gene Expression Modulation and Transcriptional Regulation

Once inside the nucleus, the desoxycortone-MR complex binds to specific DNA sequences known as mineralocorticoid response elements (MREs) or glucocorticoid response elements (GREs), as the MR can bind to both. nih.gov This binding to chromatin and specific response elements initiates or modulates the transcription of target genes. nih.govdrugbank.com The steroid-receptor complex effectively acts as a transcription factor, influencing the rate at which cellular DNA is transcribed into messenger RNA (mRNA). nih.govdrugbank.com This transcriptional regulation leads to the synthesis of specific proteins that mediate the physiological effects of desoxycortone, particularly those related to sodium and potassium transport. nih.govdrugbank.com

Interaction with Glucocorticoid Receptors

While primarily recognized for its interaction with the mineralocorticoid receptor, desoxycortone has also been noted to interact with glucocorticoid receptors (GR). drugbank.com The mineralocorticoid receptor shares structural homology with the glucocorticoid receptor. mdpi.com Glucocorticoids like cortisol can also bind to the MR, and the MR has a similar affinity for both aldosterone (B195564) and cortisol. wikipedia.orgwikipedia.org Desoxycortone has been identified as an experimental agonist for the glucocorticoid receptor. drugbank.com This interaction highlights a degree of overlap in the receptor binding profiles of mineralocorticoids and glucocorticoids.

Downstream Cellular Signaling Pathways

Activation of the mineralocorticoid receptor by ligands such as desoxycortone triggers a cascade of downstream cellular signaling events. A key outcome of MR activation, particularly in epithelial tissues like the kidney, is the modulation of proteins involved in ionic and water transport. wikipedia.org This includes the increased expression and activity of the epithelial sodium channel (ENaC), the Na+/K+ ATPase pump, and serum and glucocorticoid induced kinase 1 (SGK1). wikipedia.org These actions collectively lead to increased sodium reabsorption and potassium excretion, impacting extracellular fluid volume and blood pressure. nih.govdrugbank.comwikipedia.org

Furthermore, metabolites including desoxycortone have been implicated in metabolic pathways such as aldosterone-regulated sodium reabsorption and adrenergic signaling in cardiomyocytes. frontiersin.org Research in models of deoxycorticosterone/salt-induced hypertension has also pointed to the involvement of signaling pathways such as IL-18/Src/ERK, IL-18/PI3K/AKT, and IL-18/MyDCC8/TRAF/IRAK/NF-κB. researchgate.net Calcium signaling is another cellular process that can be modulated by steroids. google.com

Enzymatic Interactions and Regulation (e.g., 11-beta hydroxysteroid dehydrogenase type II)

Local concentrations of corticosteroids, including those that can interact with the MR, are significantly regulated by the 11-beta hydroxysteroid dehydrogenase (HSD11B) enzymes. The type II isoform, 11-beta hydroxysteroid dehydrogenase type II (HSD11B2), plays a crucial role in mineralocorticoid target tissues. wikipedia.orgnih.govmdpi.com HSD11B2 functions as a dehydrogenase, catalyzing the conversion of active 11-beta-hydroxyglucocorticoids, such as cortisol, into their inactive 11-keto metabolites, such as cortisone. nih.govuniprot.orguniprot.org This unidirectional conversion in the presence of NAD+ effectively reduces the local concentration of cortisol, thereby protecting the non-selective mineralocorticoid receptor from being excessively activated by glucocorticoids, which are present at much higher circulating concentrations than mineralocorticoids like aldosterone. wikipedia.orgnih.govuniprot.org While desoxycortone is a precursor to aldosterone and cortisol, the primary enzymatic interaction discussed in the context of protecting the MR involves the inactivation of cortisol by HSD11B2. This enzymatic regulation ensures that the MR in key tissues is primarily activated by mineralocorticoids like aldosterone and desoxycortone, rather than glucocorticoids.

Physiological Roles and Regulatory Pathways of Desoxycortone

Contribution to Electrolyte Homeostasis

Desoxycortone plays a vital role in maintaining electrolyte balance within the body, particularly concerning sodium and potassium ions. wikipedia.orgcymitquimica.com Its actions primarily target the kidneys, influencing the reabsorption and excretion of these essential minerals.

Renal Tubular Regulation of Sodium and Potassium Transport

Desoxycortone influences sodium and potassium transport in the renal tubules. It is an active Na+-retaining mineralocorticoid. wikipedia.org Studies in adrenalectomized rats have shown that desoxycorticosterone acetate (B1210297) (DOCA), an ester of desoxycortone, can increase the enzymatic activity of Na, K-ATPase and normalize sodium content in the medullary and papillary zones of the kidneys. nih.gov This indicates its involvement in regulating sodium reabsorption.

Regarding potassium, desoxycortone exhibits a feedback mechanism similar to aldosterone (B195564), where a rise in serum potassium levels leads to increased desoxycortone secretion. wikipedia.orgwikidoc.org While it has about 1/5 the potassium excreting power of aldosterone, it likely requires aldosterone's assistance for efficient potassium excretion when serum potassium is high. wikipedia.org Desoxycortone stimulates the collecting tubules to excrete potassium, similar to aldosterone. wikidoc.org Sodium reabsorption in the collecting tubules, facilitated by epithelial sodium channels (ENaC), creates a negative lumen potential that favors potassium excretion through potassium channels. eclinpath.comderangedphysiology.com The activity of ENaC is enhanced by aldosterone, which is stimulated by factors like hypochloremia and hypovolemia, leading to sodium absorption in exchange for potassium excretion and hydrogen secretion. eclinpath.com

Impact on Water Balance and Extracellular Fluid Volume Dynamics

Desoxycortone's influence on sodium retention directly impacts water balance and extracellular fluid (ECF) volume. Sodium is the primary cation in the ECF and is crucial in determining osmolarity and water balance. mhmedical.comfiveable.me The amount of sodium in the ECF largely determines the volume of this compartment. uomustansiriyah.edu.iq By promoting sodium reabsorption in the kidneys, desoxycortone contributes to the retention of water, as water follows sodium osmotically. uomustansiriyah.edu.iq This leads to an increase in blood volume and extracellular fluids. drugbank.com

The body's fluid is distributed between intracellular fluid (ICF) and extracellular fluid (ECF), with ECF further divided into interstitial fluid and plasma. mhmedical.comnih.gov Changes in ECF osmolarity can cause water to move between the ICF and ECF compartments. nih.gov The regulation of sodium balance is primarily achieved by modulating renal retention and excretion, which in turn affects ECF volume. mhmedical.com

Involvement in Blood Pressure Regulation

Desoxycortone is involved in the regulation of blood pressure, primarily through its effects on sodium and water balance. cymitquimica.comnih.gov As a mineralocorticoid, its sodium-retaining activity leads to increased extracellular fluid volume and blood volume, which can influence blood pressure. drugbank.com Desoxycortone is involved in the renin-angiotensin-aldosterone system, a key regulator of blood pressure. cymitquimica.com While angiotensin has little direct effect on desoxycortone, desoxycortone causes a rapid fall in renin, which is the precursor to angiotensin I and subsequently angiotensin II. wikipedia.orgwikidoc.org This indirect inhibition of renin suggests a modulatory role of desoxycortone within this system. Elevated levels of 19-nor-deoxycorticosterone (19-nor-DOC), a potent mineralocorticoid related to desoxycortone, have been correlated with elevated mean systemic blood pressure in some hypertensive patients. nih.gov

Biosynthetic Pathways and Precursor Role to Other Hormones

Desoxycortone is an intermediate in the biosynthesis of other steroid hormones, most notably aldosterone. wikipedia.orgditki.com The synthesis of steroid hormones begins with cholesterol, which is converted to pregnenolone (B344588). ditki.comnih.gov In the zona glomerulosa of the adrenal cortex, pregnenolone is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase. ditki.comnih.gov Progesterone is then converted to 11-deoxycorticosterone (desoxycortone) by the enzyme CYP21A2 (21α-hydroxylase). ditki.comnih.gov Subsequently, desoxycortone is converted to corticosterone (B1669441) by 11β-hydroxylase (CYP11B1), and corticosterone is then converted to aldosterone by aldosterone synthase (CYP11B2), which is primarily found in the zona glomerulosa. wikipedia.orgditki.comrose-hulman.edu While desoxycortone is a direct precursor to aldosterone, most of the desoxycortone is secreted by the zona fasciculata of the adrenal cortex, which also secretes cortisol. wikipedia.org

The biosynthetic pathway can be summarized as follows: Cholesterol → Pregnenolone → Progesterone → Desoxycortone → Corticosterone → Aldosterone

Neuroendocrine and Other Systemic Influences (e.g., immune system, connective tissue)

While the primary actions of desoxycortone are related to mineralocorticoid activity, steroid hormones, in general, can exert broader systemic influences, including on the neuroendocrine and immune systems. The neuroendocrine-immune (NEI) system is a complex network involved in maintaining homeostasis, and steroid hormones from the adrenal and gonadal glands are key players in this system. nih.gov While cortisol is a major adrenal steroid with well-documented immune effects, the specific direct influences of desoxycortone on the immune system or connective tissue are less extensively characterized in the provided search results compared to its mineralocorticoid actions. However, corticosteroids, as a class, affect various body systems, including the cardiovascular, musculoskeletal, nervous, and immune systems, and influence electrolyte and water balance. nih.gov The stress response, involving the release of glucocorticoids and catecholamines, can impact the function of fibroblasts and myofibroblasts in connective tissue. imrpress.com Connective tissue diseases often involve complex immune mechanisms. frontiersin.orgdrgavinclunie.co.uk Further research is needed to fully elucidate the specific direct roles of desoxycortone, independent of its precursor role or conversion to other steroids, on these systems.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Desoxycortone | 6166 |

| Aldosterone | 5837 |

| Progesterone | 5994 |

| Corticosterone | 5752 |

| Cholesterol | 5997 |

| Pregnenolone | 12324771 |

| 19-nor-deoxycorticosterone | 14905648 |

| Cortisol | 5754 |

| Renin | 5830 |

| Angiotensin I | 161971 |

| Angiotensin II | 161972 |

| Dexamethasone | 5743 |

| Norepinephrine (Catecholamine) | 439260 |

| Epinephrine (Catecholamine) | 5816 |

Data Tables

Based on the provided text, a comparative table of mineralocorticoid potencies could be illustrative, although precise numerical data for direct comparison between desoxycortone and aldosterone across all functions is limited in the snippets.

| Mineralocorticoid | Approximate Sodium Retaining Power (relative to Aldosterone) | Approximate Potassium Excreting Power (relative to Aldosterone) |

| Aldosterone | 1 | 1 |

| Desoxycortone | ~1/20 to 1/100 wikipedia.orgwikidoc.org | ~1/5 wikipedia.org |

Note: These are approximate relative potencies based on interpretations from the provided text snippets.

Preclinical Research Investigations Involving Desoxycortone

In Vitro Model Systems for Mechanistic Elucidation

In vitro models provide controlled environments to investigate the direct effects of desoxycortone on cells and tissues, as well as its interactions with specific molecular targets, such as receptors.

Cellular and tissue-based models have been employed to study the fundamental mechanisms by which desoxycortone exerts its effects. As a steroid hormone, desoxycortone is understood to act by controlling the rate of protein synthesis. ncats.io This process involves its interaction with receptor proteins within the cytoplasm, forming a steroid-receptor complex. ncats.io This complex then translocates into the nucleus, where it binds to chromatin, leading to the genetic transcription of cellular DNA into messenger RNA. ncats.io The subsequent synthesis of specific proteins mediates the observed physiological effects. ncats.io

While specific detailed studies on desoxycortone using a wide array of cellular and tissue slice cultures were not extensively detailed in the search results beyond its general mechanism as a steroid hormone, tissue slice cultures have been utilized in related steroid research, such as examining the binding and activity of metabolites like 3-methylsulfonyl-DDE in adrenocortical tissue. ncats.io This suggests the potential applicability of such models for detailed investigations into desoxycortone's effects at the tissue level.

Biochemical and functional assays have been instrumental in characterizing desoxycortone's activity at the mineralocorticoid receptor (MR). Desoxycortone is recognized as a mineralocorticoid receptor agonist. semanticscholar.orghelsinki.finih.gov Studies utilizing reporter gene assays in cell lines, such as COS-7 cells, transiently cotransfected with MR cDNA and a reporter construct, have demonstrated the ability of desoxycortone to enhance the transcriptional activity of the MR. nih.gov

For instance, research on rainbow trout (Oncorhynchus mykiss) MRs (rtMRa and rtMRb) in COS-7 cells showed that 11-deoxycorticosterone (desoxycortone) was a potent enhancer of rtMRa transcriptional activity, with an EC50 of 1.6 ± 0.5 x 10^-10 M. nih.gov This potency was comparable to that of aldosterone (B195564) (EC50 = 1.1 ± 0.4 x 10^-10 M) and significantly higher than that of glucocorticoids like cortisol and 11-deoxycortisol. nih.gov Similar responses were observed with rtMRb in transactivation assays. nih.gov

These functional assays confirm desoxycortone's role as an activator of the mineralocorticoid receptor, leading to downstream transcriptional effects. The mineralocorticoid receptor, upon ligand binding, translocates to the cell nucleus, homodimerizes, and binds to hormone response elements in gene promoters, influencing gene transcription. caymanchem.com

Cellular and Tissue-Based Models

Animal Model Applications in Physiological Research

Animal models have been widely used to study the in vivo physiological effects of desoxycortone, particularly its impact on electrolyte balance and blood pressure, and to model conditions of mineralocorticoid deficiency or excess.

Desoxycortone, often administered as desoxycorticosterone acetate (B1210297) (DOCA) or pivalate (B1233124) (DOCP), has been used to create animal models of mineralocorticoid deficiency, mimicking conditions like primary hypoadrenocorticism (Addison's disease). In dogs with naturally occurring hypoadrenocorticism, DOCP administration has been shown to be an effective replacement therapy for the mineralocorticoid deficit. researchgate.netresearchgate.netnih.gov These studies assess the compound's ability to normalize electrolyte imbalances, specifically hyponatremia (low serum sodium) and hyperkalemia (high serum potassium), which are characteristic of mineralocorticoid deficiency. researchgate.netresearchgate.neteuropa.eueuropa.eu

Studies in dogs have demonstrated that DOCP treatment helps restore electrolyte and water balance, controlling the signs of hypoadrenocorticism. europa.eu As expected from its mineralocorticoid activity, desoxycortone administration is associated with increased serum sodium and decreased serum potassium and blood urea (B33335) nitrogen. nih.goveuropa.eueuropa.eu

Desoxycortone, particularly in the form of DOCA, is commonly used to induce hypertension in animal models, such as rodents, to study cardiovascular dysfunction. ncats.iosemanticscholar.orgeuropa.eunih.gov The DOCA-salt model, which involves the administration of DOCA along with a high salt intake, is a widely used pharmacologically-induced hypertension model. ncats.ionih.gov

In pigs, subcutaneous implantation of DOCA resulted in the development of hypertension. nih.gov This was accompanied by significant changes in electrolyte and hormonal profiles. Serum desoxycortone levels increased significantly, plasma renin activity was suppressed, and aldosterone levels decreased. nih.gov Sodium retention was observed initially, followed by an "escape" phenomenon where sodium balance returned to normal despite continued DOCA administration, coinciding with the major rise in arterial pressure. nih.gov A marked increase in water turnover and the development of hypokalemia were also noted. nih.gov

Studies in rats using the DOCA-salt model have also shown significant increases in blood pressure and indicators of cardiac hypertrophy, such as increased left ventricular wall thickness and interventricular septal thickness, elevated levels of cardiac enzymes (CK-MB, LDH), and increased mRNA expression of B-type natriuretic peptide (BNP). semanticscholar.org These findings indicate that the DOCA-salt model is a reliable animal model for chronic hypertension that can lead to cardiac hypertrophy. semanticscholar.org

Beyond electrolyte balance and cardiovascular effects, preclinical studies in animals have investigated other systemic physiological responses to desoxycortone. As a mineralocorticoid, its primary effects are seen in target tissues like the kidney, intestinal epithelial cells, salivary glands, and sweat glands, where it promotes sodium and chloride retention and potassium excretion. ncats.ioeuropa.eu This leads to increased extracellular fluid volume, blood volume expansion, and consequently, increased blood pressure. caymanchem.comeuropa.eu

Studies in dogs and pigs have provided data on the impact of desoxycortone on serum electrolytes and other parameters.

| Animal Model | Compound Administered | Key Physiological Findings | References |

| Pigs | DOCA | Increased serum DOC, suppressed plasma renin activity, decreased aldosterone, sodium retention followed by escape, increased water turnover, hypokalemia, hypertension. | nih.gov |

| Dogs | DOCP | Increased serum sodium, decreased serum potassium, decreased blood urea nitrogen, normalization of electrolyte imbalances in hypoadrenocorticism. | nih.goveuropa.eueuropa.eu |

| Rats | DOCA-salt | Increased blood pressure, cardiac hypertrophy (increased LVPWd, IVSd), elevated CK-MB, LDH, increased BNP mRNA. | semanticscholar.org |

These studies highlight the significant influence of desoxycortone on mineralocorticoid-regulated pathways and its utility in modeling related physiological and pathological conditions in preclinical research.

Models of Cardiovascular Dysfunction and Hypertension

Comparative Preclinical Efficacy Studies with Related Steroids

Preclinical studies have compared the effects of desoxycortone esters, such as DOCP, with other mineralocorticoids like fludrocortisone (B194907) acetate in the context of mineralocorticoid replacement therapy. While fludrocortisone acetate is an oral mineralocorticoid with significant glucocorticoid activity, DOCP is generally considered to have no significant glucocorticoid activity when administered parenterally, although some weak activity has been suggested. todaysveterinarypractice.com

A study comparing two formulations of desoxycortone pivalate (Zycortal and Percorten-V) in dogs with primary hypoadrenocorticism found similar success rates in treating the mineralocorticoid deficit. researchgate.netresearchgate.netnih.gov This suggests comparable efficacy between different DOCP formulations in a preclinical/clinical setting (the study is described as a clinical trial but provides data relevant to the comparative efficacy of the formulations). In this trial, both products, in combination with glucocorticoid therapy, were found to be effective in treating the condition. researchgate.netnih.gov

Research utilizing the DOCA-salt model has also investigated the effects of other compounds on DOCA-induced hypertension, indirectly comparing their efficacy in counteracting the effects of desoxycortone. For example, studies have examined the effect of saffron extract and its components, such as safranal, in reducing mean arterial blood pressure in DOCA-salt hypertensive rats, suggesting a comparative antihypertensive effect. researchgate.net Similarly, the co-administration of spironolactone, a mineralocorticoid receptor antagonist, with DOCA has been shown to attenuate the hypertensive and hypertrophic effects induced by DOCA in rats, highlighting the role of the mineralocorticoid receptor in mediating DOCA's effects and demonstrating spironolactone's counteracting efficacy. researchgate.net

Preclinical models of heart failure with preserved ejection fraction (HFpEF) have also been used to compare the effects of different interventions, including the DOCA-salt model. A study comparing three HFpEF mouse models, including DOCA-salt, highlighted differences in cardiac structure and function induced by these models, providing a basis for comparing the efficacy of potential therapeutic agents against distinct HFpEF phenotypes. ahajournals.org

Toxicological Assessments and Safety Profile Characterization

Toxicological assessments of desoxycortone and its esters in preclinical studies have focused on identifying potential adverse physiological effects and understanding the underlying mechanisms of toxicity. Studies in target animal species, such as dogs, have provided significant data on the safety profile of desoxycortone pivalate (DOCP). todaysveterinarypractice.comeuropa.eu

Safety trials in clinically normal beagles administered DOCP at doses significantly higher than the recommended therapeutic dose have been conducted. These studies observed adverse effects including polyuria, polydipsia, decreased serum potassium and BUN concentration, decreased urine creatinine, and weight loss. todaysveterinarypractice.com Another study in healthy beagles receiving high doses of DOCP also reported decreased urine specific gravity, increased serum sodium and globulins, and decreased serum potassium and BUN, consistent with the pharmacologic effects of the drug. todaysveterinarypractice.com Injection site reactions were also noted as common adverse effects in effectiveness field studies of DOCP. todaysveterinarypractice.com

The EMA assessment report for Zycortal (desoxycortone pivalate) mentions that adverse effects are mostly related to the physiological effects of mineralocorticoids. europa.eu Injury to the heart, kidneys, and reproductive effects were identified from target animal safety studies. europa.eu Hypertension has been observed in dogs receiving high doses of desoxycortone pivalate. europa.eu

Preclinical studies using the DOCA-salt model in rats have also provided insights into the toxicological effects of prolonged desoxycortone exposure. This model is known to induce robust hypertension, proteinuria, and organ damage. ahajournals.org Studies have investigated the effects of DOCA-salt on renal function, demonstrating changes in renal blood flow and glomerular filtration rate in rats. nih.gov

In silico assessments have also been utilized to predict the toxicity profiles of various glucocorticoids, including desoxycortone. These assessments consider parameters such as AMES toxicity, maximum tolerated dose, oral rat acute and chronic toxicity, hepatotoxicity, and skin sensitization. preprints.org

Identification of Potential Adverse Physiological Effects

Preclinical investigations have identified several potential adverse physiological effects associated with desoxycortone and its esters, primarily stemming from their mineralocorticoid activity. These effects are often dose-dependent and related to electrolyte and fluid imbalance.

Observed adverse effects in preclinical safety studies of DOCP in dogs include:

Polyuria and polydipsia (increased urination and thirst). todaysveterinarypractice.comresearchgate.netnih.goveuropa.eu

Decreased serum potassium (hypokalemia). todaysveterinarypractice.comeuropa.eu

Decreased blood urea nitrogen (BUN). todaysveterinarypractice.comeuropa.eu

Decreased urine specific gravity and urine creatinine. todaysveterinarypractice.comeuropa.eu

Weight loss. todaysveterinarypractice.com

Hypertension (observed at higher doses). europa.eu

Injection site reactions. todaysveterinarypractice.com

Potential injury to the heart, kidneys, and reproductive organs (identified in target animal safety studies). europa.eu

In the DOCA-salt rat model, adverse effects include the induction of hypertension, proteinuria, and organ damage. ahajournals.org Changes in renal hemodynamics, such as decreased renal blood flow and glomerular filtration rate, have been observed in this model. nih.gov

Mechanistic Insights into Toxicity

Mechanistic studies have aimed to elucidate how desoxycortone and its esters exert their toxic effects at a cellular and physiological level. The primary mechanism underlying many of the adverse effects is the potent mineralocorticoid activity, leading to altered electrolyte balance and fluid retention.

Desoxycortone acts by binding to the mineralocorticoid receptor (MR) in target tissues, such as the kidneys, colon, and salivary and sweat glands. drugbank.com This interaction forms a steroid-receptor complex that translocates to the nucleus and influences gene transcription, leading to the synthesis of proteins that regulate ion transport. drugbank.comncats.io The most significant effect is the increased renal tubular absorption of sodium, primarily in the thick ascending limb of the loop of Henle and, to a lesser extent, the proximal convoluted tubule. drugbank.comncats.io This increased sodium retention leads to increased extracellular fluid volume and blood volume, contributing to hypertension. drugbank.com Concurrently, desoxycortone enhances the renal excretion of potassium, which can lead to hypokalemia. drugbank.comncats.io

In the DOCA-salt hypertension model, the mechanisms involve altered regulation of central pressor mechanisms, including the brain renin-angiotensin system. researchgate.net The angiotensin II type 1 receptor (AT1R) in the arcuate nucleus of the hypothalamus has been implicated in selected effects of DOCA-salt. researchgate.net Microglia have also been implicated in the cerebrovascular effects observed in this model. researchgate.net The suppression of plasma renin activity is a characteristic feature of DOCA-salt hypertension and is associated with some of the observed renal effects. nih.gov

The hypertensive effects of DOCA have been linked to increased venous smooth muscle tone, with studies in rats suggesting the involvement of endothelin-1 (B181129) (ET-1) and its receptors (ETA and ETB) in mediating venoconstrictor responses. ahajournals.org

Furthermore, studies in the DOCA-salt model have explored molecular changes in specific cell types. For instance, single nucleus RNA sequencing in the arcuate nucleus of DOCA-salt mice revealed differential gene expression in microglia subtypes, suggesting that DOCA may negatively impact activated microglia functions through decreased calcium signaling and netrin receptor activity. ahajournals.org Changes in neurotransmitter uptake, GABA synapse functions, and hormone secretion in specific neuronal sub-clusters within the arcuate nucleus have also been observed. ahajournals.org

The organ damage, such as kidney injury, observed in DOCA-salt hypertension is linked to inflammation and other pathological processes. Studies have investigated the role of specific chemokines, like CXCL16, in the induction of inflammation in the kidney in DOCA-salt hypertension. researchgate.net

Data Tables

Based on the provided information, a representative data table summarizing some preclinical findings related to toxicological assessments in dogs treated with DOCP can be constructed:

| Observed Effect | Animal Model/Study Type | Key Findings | Source Index |

| Polyuria/Polydipsia | Healthy Beagles (High Dose DOCP) | Observed. todaysveterinarypractice.com Very common in clinical trial. researchgate.netnih.goveuropa.eu | todaysveterinarypractice.comresearchgate.netnih.goveuropa.eu |

| Decreased Serum Potassium | Healthy Beagles (High Dose DOCP) | Observed. todaysveterinarypractice.comeuropa.eu | todaysveterinarypractice.comeuropa.eu |

| Decreased BUN | Healthy Beagles (High Dose DOCP) | Observed. todaysveterinarypractice.comeuropa.eu | todaysveterinarypractice.comeuropa.eu |

| Decreased Urine Specific Gravity | Healthy Beagles (High Dose DOCP) | Observed. todaysveterinarypractice.comeuropa.eu | todaysveterinarypractice.comeuropa.eu |

| Weight Loss | Healthy Beagles (High Dose DOCP) | Observed. todaysveterinarypractice.com | todaysveterinarypractice.com |

| Hypertension | Dogs (High Dose Desoxycortone Pivalate) | Observed. europa.eu | europa.eu |

| Injection Site Reactions | DOCP Effectiveness Field Studies in Dogs | Most common adverse effect. todaysveterinarypractice.com | todaysveterinarypractice.com |

| Organ Injury (Heart, Kidneys, Reproductive) | Target Animal Safety Studies (Desoxycortone Pivalate) | Identified. europa.eu | europa.eu |

Another table can summarize findings from the DOCA-salt model related to adverse effects and mechanisms:

| Observed Effect/Mechanism | Animal Model/Study Type | Key Findings | Source Index |

| Hypertension | DOCA-Salt Rat/Mouse Model | Robust hypertension induced. ahajournals.org Involves central pressor mechanisms and brain renin-angiotensin system. researchgate.net Attenuated by spironolactone. researchgate.net | researchgate.netahajournals.orgresearchgate.net |

| Proteinuria | DOCA-Salt Mouse Model | Induced. ahajournals.org | ahajournals.org |

| Organ Damage | DOCA-Salt Mouse Model | Induced. ahajournals.org | ahajournals.org |

| Altered Renal Function | DOCA-Salt Rat Model | Decreased renal blood flow and glomerular filtration rate observed. nih.gov | nih.gov |

| Increased Venous Smooth Muscle Tone | DOCA-Salt Rat Model | Potentiated by ET-1. ahajournals.org | ahajournals.org |

| Microglial Changes in Hypothalamus | DOCA-Salt Mouse Model | Differential gene expression, potential negative impact on activated microglia function. ahajournals.org | ahajournals.org |

| Suppressed Plasma Renin Activity | DOCA-Salt Rat Model | Significantly suppressed. nih.gov | nih.gov |

Clinical Research and Therapeutic Applications of Desoxycortone

Research in Adrenal Insufficiency (Hypoadrenocorticism)

Hypoadrenocorticism, or Addison's disease, is characterized by insufficient production of glucocorticoids and/or mineralocorticoids by the adrenal cortex. europa.euresearchgate.net Mineralocorticoid deficiency, specifically aldosterone (B195564) deficiency, leads to severe electrolyte imbalances like hyperkalemia and hyponatremia. europa.euresearchgate.netnih.gov Desoxycortone pivalate (B1233124) is used to address this mineralocorticoid deficiency. ncats.ionih.gov

Efficacy Assessments in Mineralocorticoid Replacement Therapy

Studies have assessed the efficacy of DOCP in restoring mineralocorticoid function in animals with hypoadrenocorticism. In dogs, DOCP treatment has demonstrated effectiveness in normalizing serum electrolyte concentrations, specifically increasing sodium and decreasing potassium levels. nih.govnih.govresearchgate.nettodaysveterinarypractice.com A study involving 60 dogs with hypoadrenocorticism treated with DOCP showed significant improvement in serum sodium and potassium concentrations by day 75, with mean values returning to within normal reference limits. nih.gov Plasma renin activity, a marker for the adequacy of mineralocorticoid replacement, has been shown to normalize in dogs treated with DOCP, suggesting effective suppression of the renin-angiotensin system. todaysveterinarypractice.comnih.govtodaysveterinarypractice.comuzh.ch

Data from a study on DOCP efficacy in dogs:

| Parameter | Day 0 (Mean ± SD) | Day 75 (Mean ± SD) | Significance (P value) |

| Serum Na+ (mEq/L) | 137.7 ± 8.5 | 144.3 ± 4.8 | < 0.01 |

| Serum K+ (mEq/L) | 5.6 ± 1.0 | 4.9 ± 0.8 | < 0.01 |

| Na+-to-K+ Ratio | 25.4 ± 5.0:1 | 30.4 ± 5.1:1 | < 0.01 |

A randomized controlled clinical trial comparing standard-dose (2.2 mg/kg) and low-dose (1.1 mg/kg) DOCP in dogs with hypoadrenocorticism found that both protocols resulted in mean serum sodium to potassium ratios ≥ 32 throughout the study, indicating effective electrolyte management. nih.govresearchgate.net

In cats with primary hypoadrenocorticism, DOCP has also been used successfully for mineralocorticoid supplementation, leading to the resolution of clinical signs and normalization of electrolyte abnormalities. nih.govdvm360.comresearchgate.net

Management Strategies for Electrolyte Imbalances

Desoxycortone's primary mechanism of action involves increasing renal tubular absorption of sodium and promoting potassium excretion, which helps correct the hyponatremia and hyperkalemia characteristic of mineralocorticoid deficiency. drugs.comncats.ionih.gov Research focuses on optimizing DOCP administration to maintain stable electrolyte balance. Monitoring serum electrolyte concentrations is crucial for adjusting the dose and dosing interval to prevent imbalances such as hypokalemia or hypernatremia. europa.euuzh.chtodaysveterinarypractice.comresearchgate.net Strategies involve adjusting the DOCP dose or the interval between injections based on the patient's clinical signs and electrolyte levels. europa.euuzh.chtodaysveterinarypractice.com For instance, hyperkalemia or hyponatremia may necessitate increasing the DOCP dose or decreasing the dosing interval, while hypokalemia or hypernatremia may require decreasing the dose. europa.euuzh.ch

Comparative Clinical Effectiveness with Other Mineralocorticoids and Corticosteroids

Comparisons between desoxycortone pivalate and other mineralocorticoid replacement therapies, primarily oral fludrocortisone (B194907) acetate (B1210297), have been explored in clinical research. While both are used for mineralocorticoid replacement in hypoadrenocorticism, they have differing characteristics. todaysveterinarypractice.comdvm360.comtodaysveterinarypractice.com DOCP is an injectable, long-acting mineralocorticoid with minimal glucocorticoid activity, whereas fludrocortisone is an oral medication that possesses significant glucocorticoid activity in addition to its mineralocorticoid effects. europa.eutodaysveterinarypractice.comeuropa.eutodaysveterinarypractice.com

Investigations into Clinical Pharmacological Interactions

Research into the clinical pharmacological interactions of desoxycortone is important for understanding its behavior when administered concurrently with other medications.

Drug-Drug Interaction Research

Desoxycortone and its esters can be involved in drug-drug interactions that may affect their serum concentrations or the risk/severity of adverse or other pharmacological effects when combined with various medications. drugbank.comhelsinki.fidrugbank.comdrugbank.com

Potential interactions include:

Increased risk or severity of electrolyte imbalance when combined with thiazide diuretics (e.g., hydrochlorothiazide, bendroflumethiazide, chlorothiazide, cyclopenthiazide, hydroflumethiazide, benzthiazide, cyclothiazide). drugbank.com

Increased risk or severity of hypokalemia when combined with certain beta-agonists (e.g., arbutamine, arformoterol, bitolterol, isoetharine, isoprenaline, terbutaline, ritodrine, salmeterol), loop diuretics (e.g., bumetanide, ethacrynic acid, furosemide, torsemide), or amphotericin B. drugbank.com

Increased risk or severity of hyperglycemia when combined with antidiabetic agents (e.g., acarbose, acetohexamide, benfluorex, bexagliflozin, ceritinib, dulaglutide, insulin (B600854) preparations). drugbank.com

Increased risk or severity of gastrointestinal irritation when combined with certain NSAIDs (e.g., aceclofenac, acemetacin, alclofenac, aminophenazone, antipyrine, antrafenine, azapropazone, balsalazide, benorilate, benoxaprofen, benzydamine, celecoxib, dexibuprofen, diclofenac, diflunisal, droxicam, etodolac, etofenamate, etoricoxib, felbinac, fenbufen, fenoprofen, fepradinol, feprazone, floctafenine, flufenamic acid, flurbiprofen, ibuprofen, ibuproxam, indometacin, indoprofen, isofezolac, isoxepac, ketoprofen, ketorolac, lornoxicam, loxoprofen, lumiracoxib, meclofenamic acid, mefenamic acid, meloxicam, morniflumate, nabumetone, naproxen, niflumic acid, nimesulide, oxaprozin, oxyphenbutazone, parecoxib, phenylbutazone, piketoprofen, piroxicam, pirprofen, pranoprofen, propyphenazone, proquazone, rofecoxib, salicylamide, salicylic (B10762653) acid, salsalate, sudoxicam, sulindac, tenoxicam, tiaprofenic acid, tolfenamic acid, tolmetin, valdecoxib). drugbank.com

Desoxycortone may increase the anticoagulant activities of certain anticoagulants (e.g., acenocoumarol, dicoumarol). drugbank.com

The serum concentration of desoxycortone can be increased when combined with certain medications like dienogest, diethylstilbestrol, drospirenone, or hydroxyprogesterone (B1663944) caproate. drugbank.com

The bioavailability of desoxycortone can be decreased when combined with hydrotalcite or almasilate. drugbank.com

The therapeutic efficacy of certain medications may be decreased when used in combination with desoxycortone (e.g., dihydrotachysterol, donepezil, isoflurophate, isoprenaline, benzoic acid, benzgalantamine, betaine, diethylcarbamazine, dexamethasone, dexpanthol, doxercalciferol, edrophonium, alfacalcidol, ambenonium, aprotinin). drugbank.com

The serum concentration of isoniazid (B1672263) can be decreased when combined with desoxycortone. drugbank.com

The risk or severity of myopathy and weakness can be increased when desoxycortone is combined with certain neuromuscular blocking agents (e.g., atracurium (B1203153), atracurium besylate). drugbank.com

The risk or severity of tendinopathy can be increased when desoxycortone is combined with delafloxacin. drugbank.com

The risk or severity of adverse effects can be increased when desoxycortone is combined with cardiac glycosides (e.g., digitoxin, digoxin (B3395198), deslanoside) or cyclosporine. drugbank.com

The risk or severity of fluid retention can be increased when desoxycortone is combined with danazol. drugbank.com

Metabolic interactions involving desoxycorticosterone pivalate and desoxycorticosterone acetate have also been noted, where the metabolism of these compounds can be increased or decreased by various other drugs. drugbank.comdrugbank.com For example, the metabolism of desoxycorticosterone pivalate can be increased by phenobarbital, phenytoin, or pentobarbital, and decreased by drugs like ketoconazole, itraconazole, posaconazole, voriconazole, danazol, diltiazem, verapamil, amiodarone, aprepitant, atazanavir, boceprevir, cobicistat, conivaptan, darunavir, delavirdine, desvenlafaxine, dronedarone, efavirenz, elvitegravir, enzalutamide, erythromycin, etravirine, fluconazole, fluoxetine, fluvoxamine, fosamprenavir, indinavir, isavuconazonium (B1236616) sulfate, itraconazole, ivacaftor, ketoconazole, lefamulin, lopinavir, lumacaftor/ivacaftor, mibefradil, mifepristone, mirabegron, nefazodone, nelfinavir, netupitant, nicardipine, nilotinib, nilvadipine, omaveloxolone, palbociclib, pasireotide, perampanel, posaconazole, primaquine, ranolazine, ritonavir, saquinavir, stiripentol, telaprevir, telithromycin, tipranavir, troleandomycin, venetoclax, viloxazine, and ziprasidone. drugbank.comdrugbank.com

Impact on Co-administered Therapies

Clinical research indicates that desoxycortone and its ester, desoxycorticosterone pivalate, can influence the effects and pharmacokinetics of various co-administered therapeutic agents. These interactions can manifest as alterations in the efficacy of the co-administered drug, changes in its serum concentration, or an increased risk or severity of certain effects associated with the other therapy.

Studies have identified numerous potential interactions. For instance, co-administration of desoxycortone with certain antidiabetic medications, such as acarbose, acetohexamide, albiglutide, and alogliptin, may lead to an increased risk or severity of hyperglycemia. drugbank.com When combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like aceclofenac, acemetacin, alclofenac, antipyrine, antrafenine, acetylsalicylic acid, choline (B1196258) magnesium trisalicylate, dexibuprofen, flurbiprofen, and isoxicam, desoxycortone may increase the risk or severity of gastrointestinal irritation. drugbank.com

Desoxycortone can also impact electrolyte balance when given with certain drugs. The risk or severity of hypokalemia can be increased when desoxycortone is combined with agents such as albuterol, amphotericin B, arbutamine, arformoterol, dobutamine, formoterol, and furosemide. drugbank.com Caution is advised when administering desoxycortone concurrently with medicinal products that affect serum sodium or potassium concentrations or cellular transportation of these electrolytes, including trimethoprim, amphotericin B, digoxin, or insulin. europa.eu

Furthermore, desoxycortone may influence the activity of anticoagulants like acenocoumarol, potentially increasing their anticoagulant effects. drugbank.com The risk or severity of adverse effects associated with cardiac glycosides such as acetyldigitoxin, deslanoside, digitoxin, and digoxin can be increased with co-administration of desoxycortone. drugbank.com

The therapeutic efficacy of certain drugs may be decreased when used in combination with desoxycortone, including alfacalcidol, ambenonium, aprotinin, cinhcaine, demecarium, dihydrotachysterol, donepezil, galantamine, isoflurophate, isoprenaline, and ketamine. drugbank.com Conversely, the therapeutic efficacy of desoxycortone itself can be decreased when used with drugs like aminoglutethimide. drugbank.com

Interactions affecting serum concentrations have also been noted. The serum concentration of desoxycortone can be increased when combined with desogestrel (B1670305) or cyproterone (B1669671) acetate. drugbank.com Conversely, the serum concentration of desoxycortone may be decreased when combined with almasilate or fosphenytoin. drugbank.com The serum concentration of isoniazid may be decreased when co-administered with desoxycortone. drugbank.com

Research involving desoxycorticosterone pivalate, a related compound, indicates that its metabolism can be affected by various drugs. For example, its metabolism can be decreased by agents such as amiodarone, amprenavir, aprepitant, atazanavir, clozapine, conivaptan, curcumin, cyclosporine, danazol, darunavir, delavirdine, desvenlafaxine, diltiazem, dronedarone, efavirenz, ergotamine, fluconazole, fluvoxamine, isavuconazonium, isoniazid, isradipine, itraconazole, ketoconazole, levoketoconazole, nelfinavir, netupitant, nicardipine, nilotinib, nilvadipine, posaconazole, primaquine, ribociclib, venetoclax, verapamil, viloxazine, voriconazole, zimelidine, and ziprasidone. drugbank.com Conversely, the metabolism of desoxycorticosterone pivalate can be increased by drugs such as dexamethasone, ivosidenib, pentobarbital, phenobarbital, phenytoin, primidone, rifampicin, and rifapentine. drugbank.com Changes in serum concentration of desoxycorticosterone pivalate have also been observed, with decreases noted when combined with apalutamide, dabrafenib, enzalutamide, omaveloxolone, and pitolisant, and increases when combined with epcoritamab, erythromycin, and fedratinib. drugbank.com

The impact of desoxycortone on co-administered therapies highlights the importance of considering potential drug interactions in clinical settings.

| Co-administered Compound | Impact of Co-administration with Desoxycortone/Desoxycorticosterone Pivalate | Source |

| Acarbose | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Acenocoumarol | May increase anticoagulant activities. drugbank.com | drugbank.com |

| Acetohexamide | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Acetyldigitoxin | Increased risk or severity of adverse effects. drugbank.com | drugbank.com |

| Albiglutide | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Albuterol | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Alfacalcidol | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Alogliptin | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Ambenonium | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Aminoglutethimide | Decreased therapeutic efficacy of Desoxycortone. drugbank.com | drugbank.com |

| Amphotericin B | Increased risk or severity of hypokalemia. drugbank.com; Use caution. europa.eu | drugbank.comeuropa.eu |

| Aprotinin | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Arbutamine | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Arformoterol | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Cinchocaine | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Cinoxacin | Increased risk or severity of tendinopathy. drugbank.com | drugbank.com |

| Ciprofloxacin | Increased risk or severity of tendinopathy. drugbank.com | drugbank.com |

| Cisatracurium | Increased risk or severity of myopathy and weakness. drugbank.com | drugbank.com |

| Cyclosporine | Increased risk or severity of adverse effects. drugbank.com; Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.comdrugbank.com |

| Cyclothiazide | Increased risk or severity of electrolyte imbalance. drugbank.com | drugbank.com |

| Cyproterone acetate | Increased serum concentration of Desoxycortone. drugbank.com | drugbank.com |

| Danazol | Increased risk or severity of fluid retention. drugbank.com; Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.comdrugbank.com |

| Dapagliflozin | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Delafloxacin | Increased risk or severity of tendinopathy. drugbank.com | drugbank.com |

| Demecarium | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Deslanoside | Increased risk or severity of adverse effects. drugbank.com | drugbank.com |

| Desogestrel | Increased serum concentration of Desoxycortone. drugbank.com | drugbank.com |

| Dexamethasone | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Digitoxin | Increased risk or severity of adverse effects. drugbank.com | drugbank.com |

| Digoxin | Increased risk or severity of adverse effects. drugbank.com; Use caution. europa.eu | drugbank.comeuropa.eu |

| Dihydrotachysterol | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Disopyramide | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Dobutamine | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Donepezil | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Efavirenz | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Epcoritamab | Increased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Ergotamine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Erythromycin | Increased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Fedratinib | Increased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Fluconazole | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Fluvoxamine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Formestane | Increased risk or severity of edema formation. drugbank.com | drugbank.com |

| Formoterol | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Fosphenytoin | Decreased serum concentration of Desoxycortone. drugbank.com | drugbank.com |

| Furosemide | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Galantamine | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Insulin lispro | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Insulin pork | Increased risk or severity of hyperglycemia. drugbank.com | drugbank.com |

| Isoetharine | Increased risk or severity of hypokalemia. drugbank.com | drugbank.com |

| Isoflurophate | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Isoniazid | Decreased serum concentration of Isoniazid. drugbank.com; Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.comdrugbank.com |

| Isoprenaline | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Ivacaftor | Increased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Ivosidenib | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Ketamine | Decreased therapeutic efficacy. drugbank.com | drugbank.com |

| Ketoconazole | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Nelfinavir | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Netupitant | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Nicardipine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Nilotinib | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Nilvadipine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Omaveloxolone | Decreased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Pentobarbital | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Phenobarbital | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Phenytoin | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Pitolisant | Decreased serum concentration of Desoxycorticosterone pivalate. drugbank.com | drugbank.com |

| Posaconazole | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Primaquine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Primidone | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Ribociclib | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Rifampicin | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Rifapentine | Metabolism of Desoxycorticosterone pivalate can be increased. drugbank.com | drugbank.com |

| Trimethoprim | Use caution. europa.eu | europa.eu |

| Venetoclax | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Verapamil | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Viloxazine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Voriconazole | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Zimelidine | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

| Ziprasidone | Metabolism of Desoxycorticosterone pivalate can be decreased. drugbank.com | drugbank.com |

Analytical Methodologies for Desoxycortone Research

Quantification in Biological Matrices

Quantifying Desoxycortone in biological matrices such as serum, plasma, or tissue homogenates necessitates methods with high sensitivity and specificity. Mass spectrometry and immunoassay techniques are commonly utilized for this purpose.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the quantitative analysis of small molecules like steroids in complex biological matrices. LC-MS/MS is frequently employed for the quantification of drugs and metabolites in biological fluids, playing a significant role in pharmacokinetic and drug metabolism studies. nih.gov The technique offers high sensitivity and specificity by separating analytes chromatographically before their detection and fragmentation in the mass spectrometer. Triple quadrupole mass spectrometers are commonly used in quantitative analysis due to their enhanced performance. nih.gov

For the analysis of Desoxycortone or related compounds, methods involving supported liquid extraction or solid-phase extraction (SPE) can be used for sample preparation to isolate the analyte from the biological matrix and reduce interference. tandfonline.comnih.gov Following extraction, the sample is introduced into the LC-MS/MS system. Electrospray ionization (ESI) in positive mode is a common ionization technique for steroids. tandfonline.com Multiple Reaction Monitoring (MRM) is typically used for detection, where specific precursor ions and their characteristic product ions are monitored, providing high selectivity and sensitivity for the target analyte. For instance, in the analysis of Desoxycortone (DOC) and its pivalate (B1233124) ester (DOCP), specific MRM transitions are monitored for quantification and qualification. tandfonline.com

Research has demonstrated the application of LC-MS/MS for quantifying Desoxycortone and its derivatives in biological samples. A validated LC-MS/MS method for Desoxycortone pivalate and Desoxycortone in canine serum utilized supported liquid extraction and ESI+ ionization, defining specific MRM transitions for analysis. tandfonline.com Similarly, an SPE-LC/MS/MS method was developed for quantifying related corticosteroids in rat biological samples, highlighting the utility of SPE for sample cleanup and LC-MS/MS with MRM for sensitive detection. nih.gov

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of various molecules, including steroid hormones, in biological samples. csic.esabyntek.com ELISA relies on the specific binding of antibodies to the target analyte. This technique can be used for both qualitative detection and quantitative measurement of an analyte. abyntek.com

In a typical quantitative ELISA, the antigen (Desoxycortone) is immobilized on a solid surface, or captured by a specific antibody coated on the surface. The immobilized Desoxycortone is then detected using an enzyme-conjugated antibody that binds specifically to Desoxycortone. The enzyme catalyzes a reaction with a substrate, producing a measurable signal, often a color change, whose intensity is proportional to the concentration of Desoxycortone in the sample. abyntek.com Different ELISA formats, such as direct, indirect, or sandwich ELISA, can be employed depending on the specific requirements of the assay and the availability of suitable antibodies. thermofisher.com Quantitative ELISA requires the generation of a standard curve using known concentrations of the analyte to determine the concentration in unknown samples. abyntek.com

ELISA-based methods have been applied in research for quantifying various substances in complex matrices, including biological fluids. While general examples of ELISA for quantifying different molecules in biological matrices are available, the specific application and performance characteristics of ELISA for Desoxycortone quantification in research would depend on the availability of highly specific antibodies and the optimization of the assay protocol for the particular biological matrix. csic.esnih.gov

Mass Spectrometric Approaches

Method Validation and Performance Characteristics in Research Settings

Analytical method validation is a critical process in research to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. ujpronline.comchromatographyonline.comresearchgate.net Validation provides documented evidence that the method consistently produces reliable results. chromatographyonline.com The extent of validation required can vary depending on the method and its intended application. researchgate.net

Key performance characteristics are evaluated during method validation. According to guidelines such as ICH Q2(R1) and Q2(R2), these characteristics typically include:

Specificity/Selectivity: The ability of the method to measure the target analyte accurately in the presence of other components in the sample, such as endogenous substances, impurities, or degradation products. ujpronline.comgmpinsiders.com

Linearity: The proportional relationship between the analyte concentration and the method's response over a defined range. ujpronline.comgmpinsiders.com This is often assessed by analyzing samples with different analyte concentrations and evaluating the results using statistical methods like linear regression. gmpinsiders.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision. ujpronline.comgmpinsiders.com

Accuracy: The closeness of the measured value to the true value of the analyte concentration. ujpronline.comgmpinsiders.com This can be determined by analyzing samples with known concentrations or by spiking blank matrix samples with known amounts of the analyte and calculating the recovery. chromatographyonline.com

Precision: The agreement among individual test results when the method is applied repeatedly to a homogeneous sample. ujpronline.comgmpinsiders.com Precision is typically evaluated at different levels: repeatability (intra-assay precision), intermediate precision (variation within the same laboratory over time or with different analysts/equipment), and reproducibility (variation between different laboratories). chromatographyonline.com

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. ujpronline.comgmpinsiders.com

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. tandfonline.comujpronline.comgmpinsiders.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ujpronline.comgmpinsiders.com

In research settings, the validation of methods for Desoxycortone quantification in biological matrices involves assessing these performance characteristics to ensure the reliability of the data obtained. For example, the validation of an LC-MS/MS method for Desoxycortone in canine serum included evaluating linearity, precision, accuracy, and limits of quantitation and detection. tandfonline.com Similarly, validation of an LC/MS/MS method for related corticosteroids in rat biofluids assessed sensitivity, accuracy, precision, and the quantifiable concentration range, reporting R² values for linearity. nih.gov

Method validation should consider the specific biological matrix being analyzed, as matrix effects can influence method performance. researchgate.netresearchgate.net The validation process helps to understand the behavior of the method and define its performance limits, ensuring that it is fit for the intended research application. ujpronline.com

Table: Performance Characteristics Evaluated in Analytical Method Validation

| Performance Characteristic | Description |

| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components. |

| Linearity | Proportionality between analyte concentration and method response over a range. |

| Range | The interval of concentrations for which the method is reliable. |

| Accuracy | Closeness of measured values to the true concentration. |

| Precision | Agreement among results from repeated analyses of a homogeneous sample (repeatability, intermediate, reproducibility). |

| Detection Limit (LOD) | Lowest concentration that can be detected. |

| Quantitation Limit (LOQ) | Lowest concentration that can be reliably quantified. |

| Robustness | Insensitivity of the method to small variations in parameters. |

Table: Example Performance Data for a Steroid LC-MS/MS Assay

| Analyte | Matrix | Method | Linearity (R²) | LOQ (ng/mL) | Quantifiable Range (ng/mL) |

| Corticosterone (B1669441) | Rat Plasma | SPE-LC/MS/MS | ≥ 0.99 | 2.0 | 2 – 1000 |

| Dexamethasone | Rat Plasma | SPE-LC/MS/MS | ≥ 0.99 | 0.2 | 0.2 – 100 |

| Dexamethasone | Plasma Ultrafiltrate | SPE-LC/MS/MS | - | 0.5 | 0.5 – 200 |

Note: This table presents example performance data for a related steroid (corticosterone and dexamethasone) analyzed by SPE-LC/MS/MS in rat biological matrices, based on search result nih.gov. Specific data for Desoxycortone would depend on the developed method.

Detailed research findings on Desoxycortone quantification methods often include specific data on these validation parameters, demonstrating the method's suitability for analyzing Desoxycortone concentrations in the biological matrices relevant to the study. This rigorous validation process is essential for ensuring the quality and reliability of research data related to Desoxycortone.

Advanced Research Perspectives on Desoxycortone

Structure-Activity Relationship Studies (General theoretical and experimental approaches)

Structure-Activity Relationship (SAR) studies involving desoxycortone and related steroids aim to understand how modifications to the chemical structure influence their biological activity, particularly their affinity and efficacy at the mineralocorticoid receptor. drugbank.com These studies often employ both theoretical and experimental approaches.

Theoretical approaches in SAR studies can involve computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. Molecular docking helps predict how a steroid molecule binds to its receptor, identifying key interactions and potential binding sites. fu-berlin.de QSAR models correlate structural descriptors with biological activity, allowing for the prediction of the activity of new or modified compounds. nih.gov For instance, studies on steroid metabolism have utilized molecular docking to understand the structural requirements for enzyme interactions, suggesting that the presence of a 3-oxo group can be a strict requirement for certain enzymatic activities. fu-berlin.de

Experimental approaches involve synthesizing a series of analogs with specific structural modifications and then evaluating their pharmacological activity in biological assays. fu-berlin.de This can include in vitro receptor binding assays to determine affinity for the mineralocorticoid receptor and in vivo studies to assess effects on electrolyte balance and blood pressure, which are hallmarks of mineralocorticoid activity. nih.gov While direct SAR studies specifically on desoxycortone were not extensively detailed in the search results, related research on anabolic-androgenic steroids highlights the complexity of SAR with various structural modifications influencing anabolic and androgenic effects. fu-berlin.de This general principle applies to understanding the impact of structural changes on the mineralocorticoid activity of desoxycortone analogs.